molecular formula C20H21NO5 B606528 methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate CAS No. 216884-02-5

methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate

Cat. No.: B606528
CAS No.: 216884-02-5
M. Wt: 355.38
InChI Key: XUDYTJVYZTVYGI-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC-3052 is a water-soluble, highly stable thalidomide analogue that is a potent inhibitor of HIV-1 expression and activation-Induced TNF-α production. CC-3052 is ∼200-fold more potent in inhibiting production of LPS-induced TNF-α than thalidomide. CC-3052 is also able to inhibit PHA-induced and rTNF-α-induced TNF-α transcription in PBMC as well as TNF-α transcription due to adhesion of purified monocytes to tissue culture flasks.

Properties

CAS No.

216884-02-5

Molecular Formula

C20H21NO5

Molecular Weight

355.38

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate

InChI

InChI=1S/C20H21NO5/c1-24-17-9-8-13(10-18(17)25-2)16(20(23)26-3)12-21-11-14-6-4-5-7-15(14)19(21)22/h4-10,16H,11-12H2,1-3H3

InChI Key

XUDYTJVYZTVYGI-INIZCTEOSA-N

SMILES

COC1=C(C=C(C=C1)C(CN2CC3=CC=CC=C3C2=O)C(=O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC-3052;  CC 3052;  CC3052.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate
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methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate
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methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate
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methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate
Reactant of Route 6
methyl 2-(3,4-dimethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate

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